Verapamil Hydrochloride Imp. O (EP); Verapamil Imp. O (EP); (2RS)-2-(3,4-Dimethoxyphenyl)-5-[2-[2-(3,4-dimethoxy-phenyl)ethyl](methyl)amino]-2-propylpentane-nitrile Hydrochloride; Verapamil Hydrochloride Imp. O (EP) as Hydrochloride; Verapamil Hydrochloride Impurity O as Hydrochloride; Verapamil Impurity O as Hydrochloride
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Overview
Description
Verapamil Hydrochloride is a calcium channel blocker used primarily in the treatment of hypertension, angina, and certain types of arrhythmias . The impurity O is a byproduct or related compound that can be present in pharmaceutical formulations of Verapamil Hydrochloride.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Verapamil Hydrochloride Impurity O involves multiple steps, starting from the basic chemical structure of Verapamil. The synthetic route typically includes the following steps:
Formation of the base structure: The initial step involves the formation of the base structure, which includes the 3,4-dimethoxyphenyl group.
Addition of side chains: The next step involves the addition of the side chains, including the 2-propylpentane-nitrile group.
Formation of the hydrochloride salt: The final step involves the formation of the hydrochloride salt by reacting the compound with hydrochloric acid.
Industrial Production Methods
Industrial production of Verapamil Hydrochloride Impurity O follows similar synthetic routes but on a larger scale. The process involves:
Batch reactions: Large-scale batch reactions are conducted to synthesize the compound.
Purification: The compound is then purified using techniques such as crystallization and chromatography.
Quality control: The final product undergoes rigorous quality control to ensure it meets the required purity standards.
Chemical Reactions Analysis
Types of Reactions
Verapamil Hydrochloride Impurity O undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized products.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: Substitution reactions can occur at the aromatic rings, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate and hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride and sodium borohydride.
Substitution reagents: Such as halogens and alkylating agents.
Major Products Formed
The major products formed from these reactions include:
Oxidized derivatives: Such as 3,4-dimethoxybenzoic acid.
Reduced derivatives: Such as 3,4-dimethoxyphenethylamine.
Substituted derivatives: Various substituted aromatic compounds.
Scientific Research Applications
Verapamil Hydrochloride Impurity O has several scientific research applications, including:
Pharmaceutical research: Used as a reference standard in the quality control of Verapamil Hydrochloride formulations.
Chemical research: Studied for its chemical properties and reactions.
Biological research: Investigated for its potential biological activities and interactions with biological systems
Mechanism of Action
The mechanism of action of Verapamil Hydrochloride Impurity O is related to its parent compound, Verapamil Hydrochloride. Verapamil Hydrochloride works by inhibiting the influx of calcium ions through L-type calcium channels in the heart and blood vessels. This leads to a decrease in heart rate, relaxation of blood vessels, and a reduction in blood pressure . The exact molecular targets and pathways for the impurity O are not well-studied, but it is likely to have similar effects due to its structural similarity to Verapamil Hydrochloride.
Comparison with Similar Compounds
Verapamil Hydrochloride Impurity O can be compared with other similar compounds, such as:
Verapamil Hydrochloride: The parent compound, used in the treatment of cardiovascular diseases.
Diltiazem: Another calcium channel blocker with similar uses.
Nifedipine: A dihydropyridine calcium channel blocker used for hypertension and angina.
Uniqueness
The uniqueness of Verapamil Hydrochloride Impurity O lies in its specific structure and its role as an impurity in Verapamil Hydrochloride formulations. It serves as a marker for the quality control of pharmaceutical products and provides insights into the chemical behavior of Verapamil Hydrochloride .
Properties
Molecular Formula |
C27H39ClN2O4 |
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Molecular Weight |
491.1 g/mol |
IUPAC Name |
2-(3,4-dimethoxyphenyl)-5-[2-(3,4-dimethoxyphenyl)ethyl-methylamino]-2-propylpentanenitrile;hydrochloride |
InChI |
InChI=1S/C27H38N2O4.ClH/c1-7-14-27(20-28,22-10-12-24(31-4)26(19-22)33-6)15-8-16-29(2)17-13-21-9-11-23(30-3)25(18-21)32-5;/h9-12,18-19H,7-8,13-17H2,1-6H3;1H |
InChI Key |
YWXHWWLTEFJWCW-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(CCCN(C)CCC1=CC(=C(C=C1)OC)OC)(C#N)C2=CC(=C(C=C2)OC)OC.Cl |
Origin of Product |
United States |
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